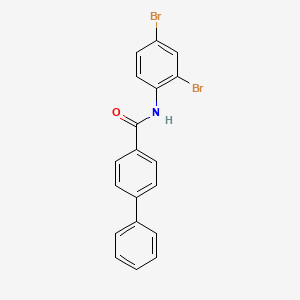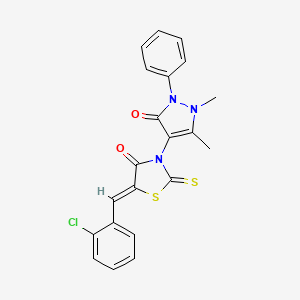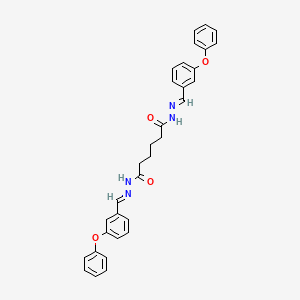
N-(2,4-dibromophenyl)-4-biphenylcarboxamide
Descripción general
Descripción
N-(2,4-dibromophenyl)-4-biphenylcarboxamide, commonly known as BRD-9189, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of amides and has a molecular formula of C24H16Br2N2O.
Mecanismo De Acción
BRD-9189 works by binding to the BET proteins, specifically the bromodomain, and preventing them from interacting with acetylated histones. This leads to the inhibition of gene transcription and ultimately the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BRD-9189 has been shown to have a selective effect on cancer cells, with little to no effect on normal cells. This is due to the overexpression of BET proteins in cancer cells, making them more sensitive to the effects of BRD-9189. Additionally, BRD-9189 has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BRD-9189 in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Additionally, BRD-9189 has a high potency, making it effective at low concentrations. However, one of the limitations of using BRD-9189 is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on BRD-9189. One area of research is the development of more potent and selective BET inhibitors based on the structure of BRD-9189. Another area of research is the investigation of the combination of BRD-9189 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, could be explored using BRD-9189 as a tool.
Aplicaciones Científicas De Investigación
BRD-9189 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BRD-9189 can selectively inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells, making them an attractive target for cancer therapy.
Propiedades
IUPAC Name |
N-(2,4-dibromophenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-16-10-11-18(17(21)12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPKURVJTFYUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dibromophenyl)biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864455.png)

![2-(3-chlorophenoxy)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864478.png)
![1-[hydroxy(phenyl)2-pyridinylmethyl]cyclohexanol](/img/structure/B3864486.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3864494.png)
![4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3864514.png)

![4-methyl-6-(methylthio)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3864520.png)
![2-[3-fluoro-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B3864523.png)

![4-(dimethylamino)benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3864548.png)
![2-chloro-N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B3864549.png)
![2-[(4-chlorophenyl)thio]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B3864558.png)
![2-[(5-phenoxypentyl)amino]ethanol](/img/structure/B3864564.png)